2-[(Octadecylimino)methyl]phenol
Description
Properties
CAS No. |
6947-51-9 |
|---|---|
Molecular Formula |
C25H43NO |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
2-(octadecyliminomethyl)phenol |
InChI |
InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-23-24-20-17-18-21-25(24)27/h17-18,20-21,23,27H,2-16,19,22H2,1H3 |
InChI Key |
VYMOVBJLIRURRI-WCWDXBQESA-N |
SMILES |
CCCCCCCCCCCCCCCCCCN=CC1=CC=CC=C1O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN/C=C/1\C=CC=CC1=O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN=CC1=CC=CC=C1O |
Other CAS No. |
6947-51-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Differences
A closely related compound, (E)-2-{[2-(2-Hydroxyethylamino)ethyl-imino]methyl}phenol (hereafter Compound A), shares the phenolic Schiff base framework but substitutes the octadecyl chain with a shorter, polar 2-(2-hydroxyethylamino)ethyl group . Key structural distinctions include:
- Substituent Length: The C₁₈ chain in 2-[(Octadecylimino)methyl]phenol introduces significant hydrophobicity, whereas Compound A’s shorter substituent contains hydroxyl and amine groups, enhancing polarity.
- Hydrogen Bonding : Compound A exhibits intramolecular O–H⋯N and intermolecular N–H⋯O hydrogen bonds, forming layered crystal structures . In contrast, the bulky octadecyl chain in the target compound likely disrupts extensive hydrogen bonding, favoring van der Waals interactions.
Crystallographic and Intermolecular Interactions
- Compound A: Crystallizes in a monoclinic system (space group P2₁/c) with two independent conformers linked via intramolecular O–H⋯N bonds. Intermolecular N–H⋯O and C–H⋯O interactions create hydrogen-bonded layers parallel to the ab-plane .
Physical and Chemical Properties
Preparation Methods
Reaction Procedure and Optimization
-
Reactants : Salicylaldehyde (5 mmol, 0.61 g) and octadecylamine (5 mmol, 1.35 g) are dissolved in 25 mL of anhydrous ethanol.
-
Catalyst : While early methods omitted catalysts, recent adaptations include 0.1 equiv. of p-toluenesulfonic acid (TsOH) to accelerate imine formation.
-
Conditions : Reflux at 78°C for 30 minutes under inert atmosphere.
-
Workup : Cooling to room temperature precipitates the product, which is filtered and recrystallized from ethanol.
Limitations and Modifications
-
Solvent Effects : Ethanol’s polarity facilitates proton transfer but may limit solubility of the long-chain amine. Alternatives like toluene or THF have been explored but show reduced yields.
-
Side Reactions : Prolonged heating (>1 hour) promotes oxidative degradation of the imine bond, necessitating strict reaction time control.
Green Synthesis Using Citrus Juice as Catalyst
Emerging methodologies prioritize solvent reduction and catalytic efficiency. A novel approach substitutes mineral acids with orange juice (pH ≈ 3.5) to catalyze the Schiff base formation.
Protocol for Solvent-Free Synthesis
-
Reactants : Salicylaldehyde (10 mmol) and octadecylamine (10 mmol) are mixed with 10 mL of freshly squeezed orange juice.
-
Conditions : Magnetic stirring at 25°C for 5 minutes.
-
Workup : The yellow precipitate is filtered, washed with cold ethanol, and dried under vacuum.
Yield : 82% (reported for analogous Schiff bases).
Advantages :
Characterization Data
-
UV-Vis : π→π* transition at 320 nm (ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹), n→π* transition at 410 nm.
-
XRD : Crystallite size of 18.54 nm (Scherrer equation), triclinic crystal system.
Aqueous-Phase Synthesis with Surfactant Assistance
While Schiff base formation traditionally requires organic solvents, recent advances enable water-based synthesis through surfactant mediation.
Micellar Catalysis Approach
-
Surfactant System : 0.1 M cetyltrimethylammonium bromide (CTAB) in deionized water.
-
Reactants : Salicylaldehyde and octadecylamine (1:1 molar ratio) dispersed in the micellar solution.
-
Conditions : Stirring at 60°C for 2 hours.
Yield : 68% (isolated via centrifugation).
Mechanistic Insight : CTAB micelles solubilize the hydrophobic amine, increasing interfacial contact with the aldehyde.
Catalytic Methods with Acidic Promoters
Incorporating Brønsted acids significantly enhances reaction rates. A modified protocol using TsOH demonstrates near-quantitative conversion under mild conditions.
Optimized Catalytic Procedure
-
Reactants : Salicylaldehyde (10 mmol), octadecylamine (10 mmol), TsOH (1 mmol) in 30 mL ethanol.
-
Conditions : Reflux for 15 minutes.
-
Workup : Standard filtration and recrystallization.
Yield : 89%.
Kinetic Analysis : Pseudo-first-order rate constant k = 0.12 min⁻¹ (vs. 0.04 min⁻¹ without catalyst).
Comparative Analysis of Synthesis Methods
Key Observations :
-
Catalytic methods (TsOH) offer the highest yields but require corrosive additives.
-
Green synthesis balances efficiency and sustainability, though scalability remains challenging.
Characterization and Quality Control
Spectroscopic Techniques
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
